molecular formula C12H22O4 B2738817 (R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid CAS No. 112245-04-2

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid

Cat. No. B2738817
Key on ui cas rn: 112245-04-2
M. Wt: 230.304
InChI Key: NPIMKSLXCPUXPD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189747B2

Procedure details

Cyanoester 2 (0.76 g, 3.91 mmol), water (0.14 mL, 7.82 mmol) and lithium chloride (0.66 g, 15.6 mmol) were heated to 150° C. in DMSO (40 mmL) for 22 hours. The mixture was allowed to cool, diluted with water (150 mL), and extracted with ether (3×50 mL). The combined ether fractions were washed with brine, dried (MgSO4), and the solvent was evaporated under reduced pressure. The residue was chromatographed (SiO2, heptane-ethyl acetate, 95:5) to give the cyanide 3 (0.21 g, 44%) as a 60:40 mixture of diastereoisomers; Rf(heptane-ethyl acetate, 9:1) 0.44; νmax(film)/cm−1 2238 (CN); Major diastereoisomer: δH (400 MHz; CDCl3) 2.97 (1H, m), 2.87 (2H, m), 2.32–2.18 (2H, m), 2.10–1.96 (3H, m), 1.92–1.78 (2H, m), 1.48–1.38 (1H, m); Minor diastereoisomer: δH (400 MHz; CDCl3) 3.13 (1H, m), 2.87 (2H, m), 2.32–2.18 (2H, m), 2.10–1.96 (3H, m), 1.92–1.78 (2H, m), 1.48–1.38 (1H, m).
Name
Cyanoester
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.14 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[CH:4]([CH2:13][CH:14]([CH3:16])[CH3:15])[CH2:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[Cl-].[Li+]>CS(C)=O.O>[C:9]([O:8][C:6](=[O:7])[CH2:5][CH:4]([CH2:13][CH:14]([CH3:15])[CH3:16])[C:3]([OH:17])=[O:2])([CH3:12])([CH3:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Cyanoester
Quantity
0.76 g
Type
reactant
Smiles
COC(C(CC(=O)OC(C)(C)C)CC(C)C)=O
Name
Quantity
0.66 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.14 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 mL)
WASH
Type
WASH
Details
The combined ether fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (SiO2, heptane-ethyl acetate, 95:5)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CC(C(=O)O)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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